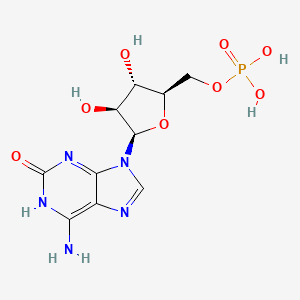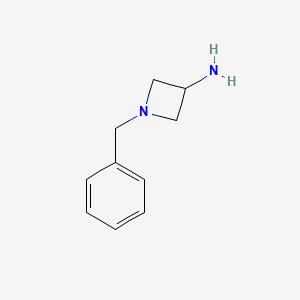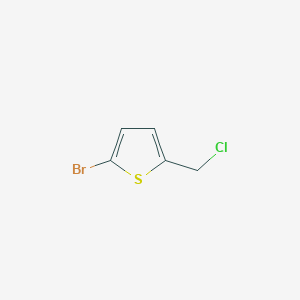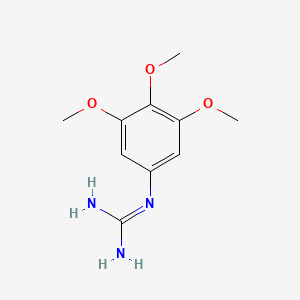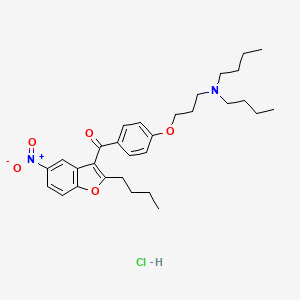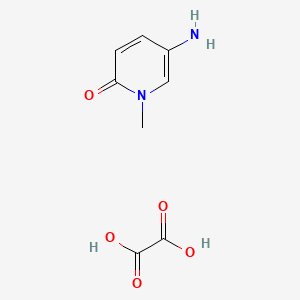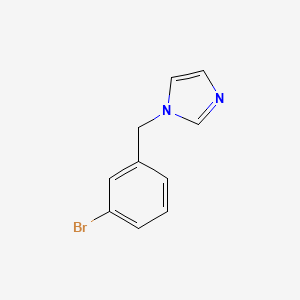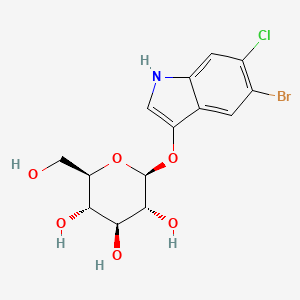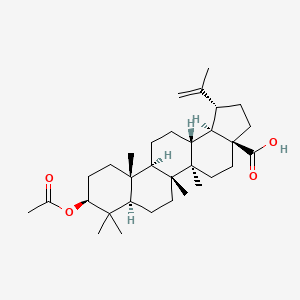
5-(Bromomethyl)-1,2,3-trimethoxybenzene
Overview
Description
5-(Bromomethyl)-1,2,3-trimethoxybenzene is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
Efficient synthesis of 5-(Bromomethyl)-1,2,3-trimethoxybenzene has been reported in the literature . The synthesis involves complex organic reactions and the use of specific reagents.Molecular Structure Analysis
The molecular structure of 5-(Bromomethyl)-1,2,3-trimethoxybenzene is characterized by the presence of a bromomethyl group attached to a trimethoxybenzene ring . The molecular weight of this compound is 261.12 g/mol .Chemical Reactions Analysis
5-(Bromomethyl)-1,2,3-trimethoxybenzene can participate in various chemical reactions. For instance, it has been used in the production of hydrophobic analogs of biomass-derived 5-(hydroxymethyl)furfural .Physical And Chemical Properties Analysis
5-(Bromomethyl)-1,2,3-trimethoxybenzene is a light-red to brown solid . It has a molecular weight of 261.12 g/mol .Scientific Research Applications
Biological Experiments
5-(Bromomethyl)-1,2,3-trimethoxybenzene, similar to 5-Bromomethyl-fluorescein, can be used as a multifunctional dye in biological experiments . It can help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Clinical Diagnostics
This compound’s applications range from basic scientific research to a wide range of clinical diagnostics . As a dye, it can be used in various diagnostic procedures to help visualize and understand biological processes .
Textile Dyeing
5-(Bromomethyl)-1,2,3-trimethoxybenzene can potentially be used in traditional fields such as textile dyeing . Dyes are widely used in the textile industry to color fabrics and create visually appealing designs .
Functional Textile Processing
Emerging fields such as functional textile processing can also benefit from the use of this compound . Functional textiles are fabrics developed with new technologies that provide added value to the wearer, such as resistance to water, stains, wrinkles, and harmful UV rays .
Food Pigments
The compound can potentially be used as a food pigment . Food pigments are used to add color to food, making it more appealing and appetizing .
Dye-Sensitized Solar Cells
Another emerging field where 5-(Bromomethyl)-1,2,3-trimethoxybenzene can be used is in the production of dye-sensitized solar cells . These are a type of thin film solar cell that convert sunlight into electricity through the use of a dye that absorbs sunlight .
Derivatization of Carboxyl Containing Analytes
5-(Bromomethyl)-1,2,3-trimethoxybenzene can be used as a pre-column, off-line derivatizing reagent for analytes containing a free carboxyl group . This can be useful in various analytical techniques, including liquid chromatography .
Safety and Hazards
properties
IUPAC Name |
5-(bromomethyl)-1,2,3-trimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGDRYOJTONTLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438636 | |
| Record name | 5-(Bromomethyl)-1,2,3-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-1,2,3-trimethoxybenzene | |
CAS RN |
21852-50-6 | |
| Record name | 3,4,5-Trimethoxybenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21852-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Bromomethyl)-1,2,3-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 5-(bromomethyl)-1,2,3-trimethoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

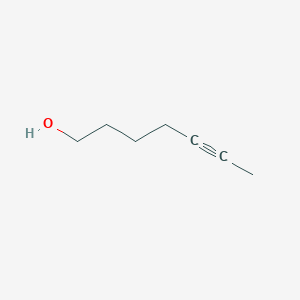


![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)
